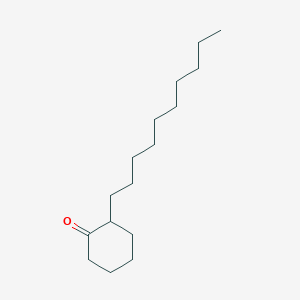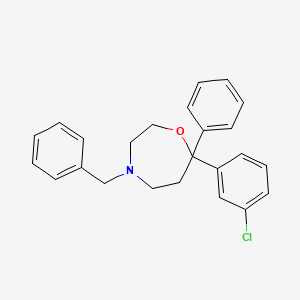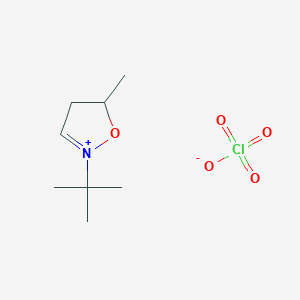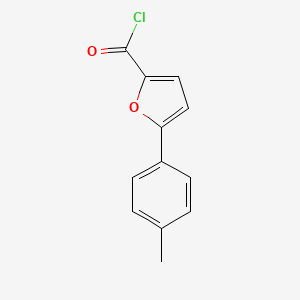![molecular formula C24H20N2O B14597227 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine CAS No. 61075-33-0](/img/structure/B14597227.png)
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazine core substituted with phenyl and phenoxy groups. The presence of the 2-methylprop-2-en-1-yl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the phthalazine core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine involves its interaction with specific molecular targets. The phenoxy and phenyl groups can participate in π-π stacking interactions with aromatic residues in proteins, while the phthalazine core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- 2-Methyl-1-phenyl-1-propene
- 2-Methyl-2-propen-1-ol
Uniqueness
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine is unique due to its phthalazine core, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61075-33-0 |
|---|---|
Molecular Formula |
C24H20N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[2-(2-methylprop-2-enyl)phenoxy]-4-phenylphthalazine |
InChI |
InChI=1S/C24H20N2O/c1-17(2)16-19-12-6-9-15-22(19)27-24-21-14-8-7-13-20(21)23(25-26-24)18-10-4-3-5-11-18/h3-15H,1,16H2,2H3 |
InChI Key |
ULUXWLLRCYSEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)





![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)



![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
